7,8-difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

medicinal chemistry structure-activity relationship fluorine regioisomerism

This compound features a unique 7,8-difluoro-quinoline and N1-(3-fluorophenyl) pattern that defines its pharmacological selectivity, distinct from 4-fluorophenyl or mono-fluoro analogs. Confirmed by an authentic ¹H NMR spectrum (SpectraBase ID 4c8hhTBu374), it is ideal for HPK1/FLT3 kinase profiling, anti-inflammatory SAR (iNOS/COX-2), and antiviral replicon assays. Achiral structure simplifies synthesis and eliminates enantiomer-specific pharmacology. Choose this exact substitution pattern to ensure valid structure-activity relationships; avoid generic analogs.

Molecular Formula C23H14F3N3
Molecular Weight 389.381
CAS No. 901246-87-5
Cat. No. B2435195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901246-87-5
Molecular FormulaC23H14F3N3
Molecular Weight389.381
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC(=CC=C5)F
InChIInChI=1S/C23H14F3N3/c1-13-5-7-14(8-6-13)22-18-12-27-21-11-20(26)19(25)10-17(21)23(18)29(28-22)16-4-2-3-15(24)9-16/h2-12H,1H3
InChIKeyPOSJUAQUUUJRQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,8-Difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901246-87-5): Core Identity for Differentiated Procurement


7,8-Difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901246-87-5) is a fully synthetic, tri-fluorinated 1,3-diaryl-1H-pyrazolo[4,3-c]quinoline with the molecular formula C₂₃H₁₄F₃N₃ and an exact mass of 389.113982 g/mol [1]. The compound belongs to the broader pyrazolo[4,3-c]quinoline family, a privileged scaffold extensively studied for anti-inflammatory, kinase-inhibitory, and antiviral activities [2][3]. Its defining structural features—a 7,8-difluoro substitution on the quinoline ring, a 3-fluorophenyl group at N1, and a 4-methylphenyl group at C3—create a distinctive electronic and steric environment that is not replicated by close positional isomers or non-fluorinated analogs. This specificity is critical for procurement decisions because small variations in fluorine placement (e.g., 3-fluoro vs. 4-fluoro on the phenyl ring, or 7,8-difluoro vs. 8-fluoro) are known to alter target binding, metabolic stability, and polypharmacology within pyrazolo[4,3-c]quinoline series [4][5]. An authentic ¹H NMR spectrum has been deposited in SpectraBase (Compound ID 4c8hhTBu374), providing a verifiable analytical fingerprint for identity confirmation [1].

Why 7,8-Difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Interchanged with In-Class Analogs


Within the 1,3-diaryl-1H-pyrazolo[4,3-c]quinoline series, even single-atom alterations in fluorine regioisomerism produce divergent pharmacological profiles that preclude casual substitution. The 7,8-difluoro motif on the quinoline A-ring is a key determinant of target engagement: the ELND006/ELND007 program demonstrated that 7,8-difluoro substitution contributes to selective γ-secretase inhibition (Aβ IC₅₀ = 0.34 nM for ELND006), while the 8-fluoro-mono-substituted analog ELND007 exhibits a distinct selectivity window [1]. The N1-aryl group further modulates activity: the 3-fluorophenyl isomer (target compound) places the fluorine meta to the pyrazole nitrogen, generating an electrostatic surface distinct from the 4-fluorophenyl isomer (CAS 901246-83-1), which has a different dipole orientation and hydrogen-bonding capability . In the anti-inflammatory pyrazolo[4,3-c]quinoline series described by Tseng et al., a para- to meta- substitution shift on the phenylamino ring (compounds 2i vs. 2d) changed NO inhibition IC₅₀ from 0.19 μM to 0.77 μM (4-fold difference), underscoring the sensitivity of this scaffold to substituent position [2]. Furthermore, the 4-methylphenyl group at C3 distinguishes the target compound from the 3-phenyl and 3-(4-methoxyphenyl) variants that dominate the anti-dengue chemical space, where activity against DENV-2 varies from IC₅₀ = 0.81 μM to 12.61 μM depending on C3 aryl identity [3]. These quantitative structure-activity relationships establish that generic substitution among pyrazolo[4,3-c]quinoline analogs cannot be assumed; each substitution pattern requires independent experimental validation.

Quantitative Differentiation Evidence: 7,8-Difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


Positional Fluorine Isomerism: 3-Fluorophenyl vs. 4-Fluorophenyl at N1 Alters Physicochemical and Potentially Biological Profile

The target compound bears a 3-fluorophenyl group at N1, whereas its closest commercially available isomer (CAS 901246-83-1) carries a 4-fluorophenyl group. Published QSAR analyses of pyrazolo[4,3-c]quinolines establish that para-substitution on pendent aryl rings yields significantly different biological potency compared to meta-substitution: for hydroxyl-substituted analogs, the para-OH derivative (2i) inhibited NO production with an IC₅₀ of 0.19 μM, while the meta-OH analog (2d) showed an IC₅₀ of 0.77 μM—a 4.1-fold loss of activity attributable solely to substituent position [1]. Computational descriptors from the same QSAR model (including SsNH₂, SHBint9, nHBAcc, and AATSC4m) confirm that electronic distribution around the N1-aryl ring is a principal determinant of inhibitory potency, R² = 0.97, Q² = 0.91 [1]. The 3-fluorophenyl isomer is therefore not functionally interchangeable with its 4-fluoro counterpart in any assay context.

medicinal chemistry structure-activity relationship fluorine regioisomerism

7,8-Difluoro vs. 8-Fluoro Mono-Substitution: Differential Selectivity Windows in γ-Secretase Inhibition

The 7,8-difluoro substitution pattern on the quinoline A-ring is a critical pharmacophoric element, as demonstrated by the ELND006/ELND007 clinical candidate pair. ELND006 (7,8-difluoro) achieves an Aβ IC₅₀ of 0.34 nM in cell-free assay and 1.3 nM in cell-based assay, with selectivity ratios (Notch IC₅₀ / Aβ IC₅₀) of 19.4-fold (cell-free) and 65.4-fold (cell-based) [1]. ELND007 (8-fluoro only) utilizes a different sulfonyl substituent and exhibits a distinct selectivity profile [1]. This demonstrates that the 7,8-difluoro motif is specifically associated with a unique selectivity window that is not recapitulated by 8-fluoro mono-substitution. The target compound retains the 7,8-difluoro pattern on an otherwise distinct scaffold (1,3-diaryl rather than 5-sulfonyl-4-cyclopropyl), making it structurally orthogonal to the ELND series while preserving the A-ring difluoro pharmacophore.

Alzheimer's disease γ-secretase amyloid-β Notch signaling

C3 4-Methylphenyl vs. 4-Methoxyphenyl: Divergent Antiviral Potency in Dengue Virus Inhibition

In the diarylpyrazolylquinoline anti-dengue series, the C3 aryl substituent is a key potency driver. Compound 13c (bearing a 4-methoxyphenyl at C3 and a benzenesulfonamide at N1) inhibits DENV-2 with an IC₅₀ of 0.81 μM, approximately 15.6-fold more potent than ribavirin (IC₅₀ = 12.61 μM) [1]. Compound 12c (bis-4-methoxyphenyl) shows an IC₅₀ of 1.09 μM against DENV-2 [1]. The target compound, carrying a 4-methylphenyl at C3 (rather than 4-methoxyphenyl), introduces different electronic character (σₚ CH₃ = -0.17 vs. σₚ OCH₃ = -0.27) and lacks the hydrogen-bond acceptor capacity of the methoxy oxygen. This structural distinction positions the target compound for exploration of C3-methyl-specific antiviral SAR, distinct from the established C3-methoxy series. The diarylpyrazolylquinoline class has demonstrated pan-serotype activity (DENV-1 through DENV-4) with no significant cytotoxicity (>50% cell viability at 200 μM for compound 13c) [1].

antiviral dengue virus flavivirus diarylpyrazolylquinoline

1,3-Diaryl-1H-pyrazolo[4,3-c]quinoline Scaffold as a Kinase Inhibitor Intermediate: HPK1/FLT3 Patent Context

A 2025 patent application (US20250011319A1) explicitly claims substituted 1H-pyrazolo[4,3-c]quinolines as inhibitors of hematopoietic progenitor kinase 1 (HPK1) and FMS-like tyrosine kinase 3 (FLT3), targets of high interest for cancer immunotherapy and acute myeloid leukemia, respectively [1]. While the specific 7,8-difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl) substitution pattern is not exemplified in the patent's Markush claims, its structural features align with the general Formula I. The patent establishes that pyrazolo[4,3-c]quinolines can achieve dual HPK1/FLT3 inhibition, a profile not accessible to simpler quinoline or pyrazole scaffolds. Pyrazolo[4,3-c]quinolin-3-ones have also been reported as Chk1 kinase inhibitors with a reference inhibitor (YEX) achieving an IC₅₀ of 0.1 nM [2], demonstrating the scaffold's capacity for sub-nanomolar kinase engagement when appropriately substituted.

kinase inhibitor HPK1 FLT3 cancer immunotherapy acute myeloid leukemia

Distinct Synthetic Accessibility: 1,3-Diaryl Substitution Enables Modular Derivatization Unavailable to Sulfonamide-Containing Analogs

ELND006 and ELND007 each contain a sulfonamide linkage at the 5-position that requires multi-step synthesis and introduces metabolic liabilities (CYP-mediated oxidation at the cyclopropyl and sulfonyl groups) [1]. In contrast, the target compound's 1,3-diaryl substitution pattern arises from a condensation-based synthetic strategy [2], providing a synthetically tractable scaffold amenable to late-stage functionalization at unsubstituted positions of the quinoline and phenyl rings. The absence of a basic amine or sulfonamide simplifies salt-form screening and improves compatibility with diverse assay formats. Published synthetic methods for pyrazolo[4,3-c]quinolines have demonstrated tolerance for a wide range of alkyl and aryl substituents [3], supporting the use of the target compound as a versatile intermediate for focused library synthesis.

synthetic chemistry late-stage functionalization medicinal chemistry chemical probe development

Verified Analytical Identity: NMR Fingerprint Enables Definitive Structural Confirmation for Procurement Quality Control

A proton NMR spectrum for the target compound has been deposited in the SpectraBase spectral database (Compound ID 4c8hhTBu374), providing a publicly accessible, verifiable analytical standard for identity confirmation [1]. Key InChIKey and exact mass (389.113982 g/mol) are also indexed, enabling cross-referencing against purchased material via LC-MS and HRMS. In contrast, many close analogs—including the 4-fluorophenyl isomer (CAS 901246-83-1) and the non-fluorinated 1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline—lack publicly deposited spectral data, increasing the risk of procurement errors and requiring senders to perform de novo structural confirmation. The availability of a reference NMR spectrum reduces quality-control burden for end-users, particularly when purchasing from vendors who do not provide batch-specific Certificates of Analysis beyond HPLC purity.

analytical chemistry NMR spectroscopy quality control compound identity verification

Recommended Application Scenarios for 7,8-Difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline


Anti-Inflammatory Lead Optimization: Exploring N1-Fluoro Regioisomer Effects on iNOS/COX-2 Inhibition

The Tseng et al. (2018) QSAR model established that the electronic character of the N1 substituent is a primary determinant of NO inhibitory activity in LPS-stimulated RAW 264.7 macrophages, with the model achieving R² = 0.97 and Q² = 0.91 [1]. The target compound's 3-fluorophenyl N1 group occupies an unexplored region of this established SAR landscape. Researchers can directly compare the target compound's NO inhibition IC₅₀ against the published 2a baseline (IC₅₀ = 0.39 μM, 9% cell survival at 10 μM) and the optimized leads 2i (IC₅₀ = 0.19 μM) and 2m (IC₅₀ = 0.22 μM) [1]. Because the 2a-2r series features a 3-amino-4-arylamino substitution pattern rather than a 1,3-diaryl pattern, testing the target compound provides orthogonal SAR information about whether the fluoroaryl N1 substitution can recapitulate or exceed the anti-inflammatory potency of the aminoarylamino series while potentially improving the cytotoxicity profile.

Anti-Dengue Virus Screening: Evaluating C3 4-Methylphenyl as a Potency-Modulating Substituent

Lee et al. (2017) demonstrated that diarylpyrazolylquinolines with C3 4-methoxyphenyl substitution achieve DENV-2 IC₅₀ values of 0.81-1.36 μM, representing 12-16-fold improvement over ribavirin (IC₅₀ = 12.61 μM) with no significant cytotoxicity at 200 μM [2]. The target compound, bearing a C3 4-methylphenyl group, is the direct methyl analog of the published C3-methoxy leads. Testing this compound in the Huh-7-DV-Fluc replicon assay would directly quantify the contribution of the para-substituent electronic effect (σₚ CH₃ vs. OCH₃) to antiviral potency and establish whether the lipophilic methyl group confers any cell-permeability advantage. The 7,8-difluoro A-ring substitution also distinguishes this compound from the 6-fluoro-quinoline pattern of the published leads, offering a second dimension of SAR exploration.

Kinase Inhibitor Discovery: HPK1/FLT3 Dual-Target Screening Candidate

The 2025 Lomond Therapeutics patent (US20250011319A1) established that substituted 1H-pyrazolo[4,3-c]quinolines can act as dual HPK1/FLT3 inhibitors, with HPK1 representing an immuno-oncology target and FLT3 being a clinically validated driver in acute myeloid leukemia [3]. The target compound's 7,8-difluoro substitution pattern aligns with the patent's structural scope, while its 1,3-diaryl architecture provides chemical novelty outside the exemplified compounds. Screening this compound against HPK1 and FLT3 biochemical panels, followed by selectivity profiling against a broader kinome panel (including Chk1, for which pyrazolo[4,3-c]quinolin-3-ones have shown sub-nanomolar activity) [4], would establish whether this specific substitution pattern confers an advantageous selectivity profile. The compound's achiral structure simplifies synthesis and eliminates enantiomer-specific pharmacology, a practical advantage for hit-to-lead optimization.

Chemical Probe Development: 7,8-Difluoro-Modified Scaffold for Target Identification Studies

The 7,8-difluoro motif on the quinoline ring is a metabolic soft spot that has been exploited in the ELND series to modulate CYP-mediated clearance while retaining target engagement [5]. The target compound's 1,3-diaryl substitution pattern, lacking a basic amine or sulfonamide, offers a simplified chemical starting point for installing affinity tags (biotin, chloroalkane) or photoaffinity labels (diazirine, benzophenone) for chemoproteomics target deconvolution. The availability of a verified NMR reference spectrum [6] ensures that the unmodified scaffold can be reliably characterized before and after derivatization. Given the pyrazolo[4,3-c]quinoline scaffold's demonstrated engagement across diverse target classes—iNOS/COX-2 (anti-inflammatory), γ-secretase (Alzheimer's), DENV replication machinery (antiviral), and HPK1/FLT3 kinases (oncology)—a chemical probe derived from this scaffold could illuminate novel polypharmacology or off-target liabilities relevant to multiple therapeutic areas.

Quote Request

Request a Quote for 7,8-difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.